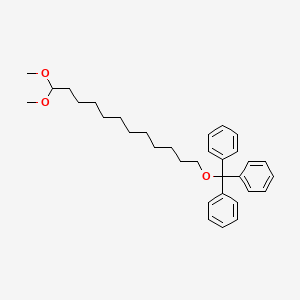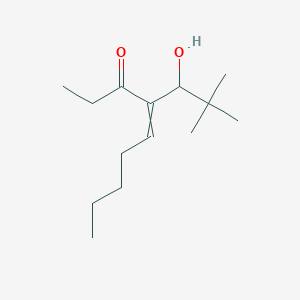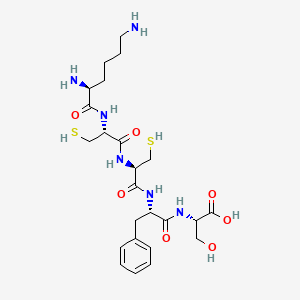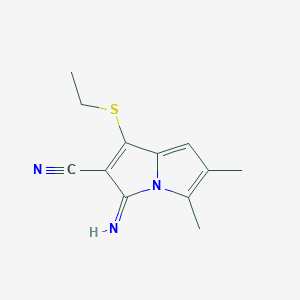
1,1-Dimethoxy-12-(trityloxy)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-12-(trityloxy)dodecane is an organic compound with the molecular formula C33H44O3. It is characterized by the presence of a trityloxy group and two methoxy groups attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-12-(trityloxy)dodecane typically involves the protection of hydroxyl groups and the formation of ether linkages. One common method involves the reaction of dodecanol with trityl chloride in the presence of a base to form the trityloxy derivative. This is followed by the reaction with methanol and an acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-12-(trityloxy)dodecane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityloxy group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of 1,1-dimethoxy-12-hydroxydodecane.
Substitution: Formation of various substituted dodecanes depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxy-12-(trityloxy)dodecane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-12-(trityloxy)dodecane involves its ability to interact with various molecular targets through its functional groups. The trityloxy group can engage in π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxydodecane: Lacks the trityloxy group, making it less bulky and less reactive.
12-Trityloxydodecane: Lacks the methoxy groups, reducing its solubility in polar solvents.
1,1-Dimethoxy-12-hydroxydodecane:
Uniqueness
1,1-Dimethoxy-12-(trityloxy)dodecane is unique due to the combination of the trityloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
889105-72-0 |
|---|---|
Molecular Formula |
C33H44O3 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[12,12-dimethoxydodecoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C33H44O3/c1-34-32(35-2)27-19-8-6-4-3-5-7-9-20-28-36-33(29-21-13-10-14-22-29,30-23-15-11-16-24-30)31-25-17-12-18-26-31/h10-18,21-26,32H,3-9,19-20,27-28H2,1-2H3 |
InChI Key |
SGPHRXVJRSKJNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)




![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)



![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

